![molecular formula C10H14 B13517358 6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
6-Ethynylspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group attached to a spiro[25]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylspiro[2.5]octane typically involves the reaction of spiro[2.5]octane with ethynylating agents under specific conditions. One common method includes the use of acetylene derivatives in the presence of a strong base, such as sodium amide, to facilitate the ethynylation process.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The spirocyclic framework allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
6-Ethynylspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Ethynylspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Spiro[2.5]octane: Lacks the ethynyl group but shares the spirocyclic framework.
6-Azaspiro[2.5]octane: Contains a nitrogen atom in the spirocyclic ring, offering different chemical properties.
6-Bromospiro[2.5]octane: Contains a bromine atom instead of an ethynyl group.
Uniqueness: 6-Ethynylspiro[2.5]octane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group allows for additional chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
6-ethynylspiro[2.5]octane |
InChI |
InChI=1S/C10H14/c1-2-9-3-5-10(6-4-9)7-8-10/h1,9H,3-8H2 |
InChI Key |
HBROJWCQHUKKMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
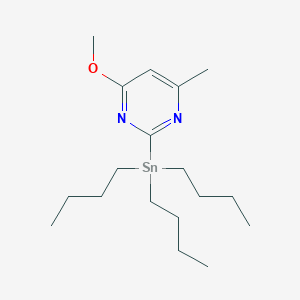
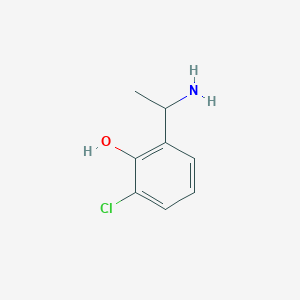
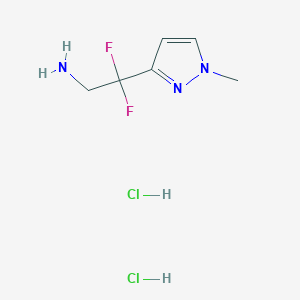

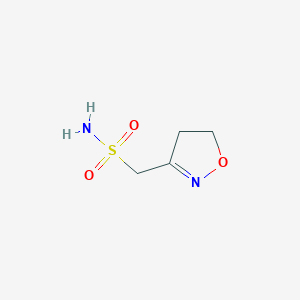
![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
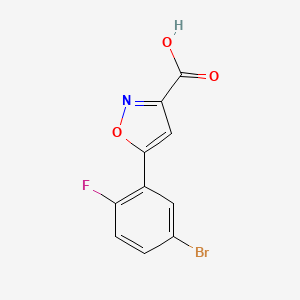
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)

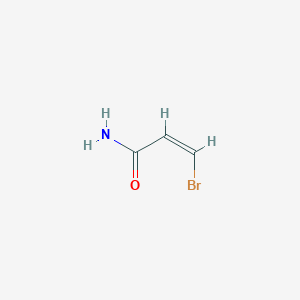

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
